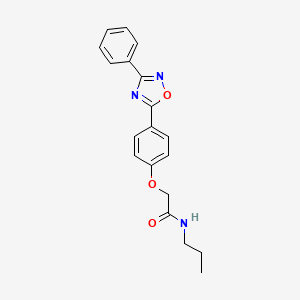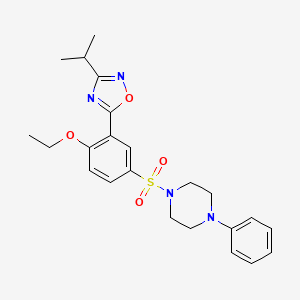
1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as Compound 1, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery and development. This compound has been found to exhibit promising pharmacological activity, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This inhibition leads to an increase in blood flow, which can be beneficial in the treatment of certain diseases, such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
This compound 1 has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer activity. It has been shown to inhibit the activity of certain enzymes and receptors, which are implicated in these diseases. Additionally, it has been found to have a positive effect on blood flow, which can be beneficial in the treatment of certain cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 in laboratory experiments is its potential to exhibit pharmacological activity against several disease targets. Additionally, it has been found to have a favorable safety profile, which makes it a potential candidate for further development. However, one of the limitations of using this compound 1 in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for the study of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1. One potential direction is the development of new drugs that are based on the structure of this compound 1. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential applications in the treatment of different diseases. Finally, more research is needed to optimize the synthesis of this compound 1 and improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-fluoroaniline to form an intermediate compound, which is then reacted with piperidine-4-carboxylic acid to produce the final product. The synthesis of this compound 1 has been reported in several scientific studies, and different methods have been used to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
1-(4-fluorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide 1 has been extensively studied for its potential applications in the field of drug discovery and development. It has been found to exhibit promising activity against several disease targets, including cancer, inflammation, and pain. Scientific research has shown that this compound 1 inhibits the activity of certain enzymes and receptors, which are implicated in the development and progression of these diseases.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S2/c1-22-16-18-23(19-17-22)20-30(35(32,33)25-12-6-3-7-13-25)21-28(31)29-26-14-8-9-15-27(26)34-24-10-4-2-5-11-24/h2-19H,20-21H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUBOTBHMXEHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)









